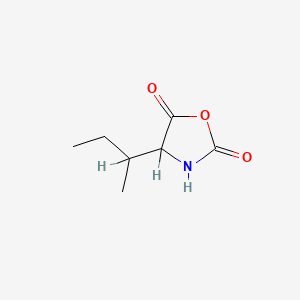

4-(sec-Butyl)oxazolidine-2,5-dione

Description

BenchChem offers high-quality 4-(sec-Butyl)oxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(sec-Butyl)oxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-yl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAACGCAWLJFFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974150 | |

| Record name | 4-(Butan-2-yl)-2-hydroxy-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45895-90-7, 5860-63-9 | |

| Record name | Isoleucine N-carboxyanhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45895-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylpropyl)-2,5-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5860-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylpropyl)oxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005860639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Butan-2-yl)-2-hydroxy-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methylpropyl)oxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from the amino acid L-isoleucine. This class of compounds, also known as Leuchs' anhydrides, are crucial building blocks in the synthesis of polypeptides and other biomaterials.[1] This document details the prevalent synthetic methodologies, provides a specific experimental protocol, presents relevant quantitative data, and includes visualizations to elucidate the process.

Introduction to 4-(sec-Butyl)oxazolidine-2,5-dione

4-(sec-Butyl)oxazolidine-2,5-dione is a heterocyclic organic compound featuring a five-membered ring containing both an anhydride and a carbamate group. Its structure is based on the amino acid L-isoleucine, with the side chain influencing the stereochemistry and properties of resulting polymers. The high reactivity of the anhydride ring allows for controlled ring-opening polymerization, initiated by nucleophiles, to form polypeptides with predictable structures and molecular weights. This process releases carbon dioxide as the sole byproduct, making it a clean and efficient polymerization method.

Synthetic Methodologies

The synthesis of α-amino acid N-carboxyanhydrides (NCAs) like 4-(sec-Butyl)oxazolidine-2,5-dione has been a subject of study for over a century. The primary methods involve the cyclization of the parent amino acid using a phosgene-based reagent.

The Fuchs-Farthing Method

The most common and direct route for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct treatment of an unprotected amino acid with phosgene (COCl₂) or a safer equivalent like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate).[1][2] This method is often preferred for its efficiency and scalability.

The Leuchs Method

The original method, developed by Hermann Leuchs, involves the thermal cyclization of N-alkoxycarbonyl-α-amino acid chlorides.[1] While historically significant, this method can require higher temperatures that may lead to the decomposition of some NCAs.

Modern Phosgene-Free Alternatives

Concerns over the toxicity of phosgene and its derivatives have driven the development of alternative synthetic routes. One such method employs propane phosphonic acid anhydride (T3P®) to mediate the cyclization of N-Boc protected amino acids. Other approaches utilize HCl scavengers like epoxides to improve reaction efficiency and product stability, even allowing the synthesis to proceed in the presence of moisture.

Experimental Protocol: Synthesis of L-Isoleucine NCA

The following protocol is adapted from the well-established, large-scale synthesis of similar hydrophobic amino acid NCAs, such as L-leucine NCA.[2][3] This procedure utilizes diphosgene as the cyclizing agent and incorporates a simplified purification step.

Materials:

-

L-Isoleucine

-

Diphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexanes

-

Diatomaceous earth (Celite®)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle

-

Cannula for liquid transfer

-

Sintered glass funnel

-

Schlenk flask

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask is charged with L-isoleucine and anhydrous THF under a nitrogen atmosphere. The suspension is stirred to ensure even mixing.

-

Addition of Diphosgene: Diphosgene is carefully added to the stirred suspension at room temperature. An exotherm is typically observed upon addition.

-

Reaction: The reaction mixture is heated to 50-60 °C and stirred vigorously. The progress of the reaction can be monitored by the dissolution of the solid amino acid, typically taking several hours.

-

Purification - Filtration: Once the reaction is complete (as indicated by the formation of a clear solution), the mixture is cooled to room temperature. The solution is then filtered through a pad of diatomaceous earth (Celite®) to remove any insoluble impurities or unreacted amino acid salts.[2][3]

-

Crystallization: The filtered THF solution is concentrated under reduced pressure. Anhydrous hexanes are then added to precipitate the crude L-Isoleucine NCA.

-

Isolation and Drying: The resulting crystalline solid is collected by filtration in a Schlenk flask, washed with anhydrous hexanes, and dried under high vacuum to yield the pure 4-(sec-Butyl)oxazolidine-2,5-dione.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of NCAs from hydrophobic amino acids using the diphosgene method. While specific data for L-isoleucine NCA is not provided in the cited literature, the yields for its isomers, L-leucine and D-leucine, are excellent indicators of the expected outcome.

| Amino Acid Precursor | Phosgene Source | Solvent | Typical Yield (%) | Reference |

| D-Leucine | Diphosgene | THF | 87 | [3] |

| L-Leucine | Diphosgene | THF | 91 | [3] |

| L-Phenylalanine | Diphosgene | THF | 94 | [3] |

| O-Benzyl-L-Tyrosine | Diphosgene | THF | 95 | [3] |

Visualizations

General Synthesis Pathway

The following diagram illustrates the general synthetic pathway for the formation of an amino acid N-carboxyanhydride from an unprotected amino acid using a phosgene source.

Caption: General reaction scheme for NCA synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental protocol for the synthesis and purification of 4-(sec-Butyl)oxazolidine-2,5-dione.

Caption: Step-by-step experimental workflow.

Safety Considerations

The synthesis of NCAs involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

-

Phosgene Derivatives: Diphosgene and triphosgene are highly toxic and corrosive. They are moisture-sensitive and react to release phosgene and HCl gas. Handle with extreme caution using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Anhydrous Solvents: Anhydrous THF is flammable and can form explosive peroxides. Use in an inert atmosphere and away from ignition sources.

-

Pressure: The reaction generates HCl gas, which can cause a buildup of pressure in a closed system. Ensure the reaction vessel is properly vented.

Conclusion

The synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione from L-isoleucine is a well-established process, with the Fuchs-Farthing method using diphosgene being a reliable and scalable approach. The protocol outlined in this guide, including a straightforward Celite filtration for purification, provides a robust method for obtaining high-purity NCA suitable for subsequent polymerization reactions. This makes it a valuable procedure for researchers and professionals in the fields of polymer chemistry, biomaterials, and drug development.

References

An In-Depth Technical Guide to the Chemical Properties of 4-(sec-Butyl)oxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(sec-Butyl)oxazolidine-2,5-dione, systematically known as (4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dione, is a heterocyclic organic compound. It is the N-carboxyanhydride (NCA) derived from the essential amino acid L-isoleucine. This class of compounds, also referred to as Leuchs' anhydrides, serves as a crucial activated monomer for the synthesis of polypeptides through ring-opening polymerization (ROP). The unique reactivity of the oxazolidine-2,5-dione ring allows for the controlled formation of peptide bonds, making it a valuable building block in the fields of polymer chemistry, biomaterials science, and drug delivery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(sec-Butyl)oxazolidine-2,5-dione.

Core Chemical Properties

The chemical and physical properties of 4-(sec-Butyl)oxazolidine-2,5-dione are summarized in the table below. It is important to note that while some experimental data for closely related compounds is available, many of the properties for this specific molecule are computationally derived.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | PubChem |

| Molecular Weight | 157.17 g/mol | PubChem |

| IUPAC Name | (4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dione | PubChem |

| CAS Number | 45895-88-3 | PubChem |

| Appearance | White, moisture-reactive solid (general for NCAs)[1][2] | General Knowledge |

| Melting Point | 76.5-78 °C (for the analogous L-leucine NCA) | ECHEMI[3] |

| Boiling Point | Not available | |

| Solubility | Soluble in anhydrous tetrahydrofuran (THF), dichloromethane (DCM). Reacts with water.[4] | General Knowledge |

| Density | 1.125 g/cm³ (for the analogous L-leucine NCA) | ECHEMI[3] |

| XLogP3 | 1.3 | PubChem |

| Topological Polar Surface Area | 55.4 Ų | PubChem |

Synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione

The most common and established method for the synthesis of amino acid N-carboxyanhydrides is the Fuchs-Farthing method, which involves the phosgenation of the corresponding amino acid.[2] Safer alternatives to gaseous phosgene, such as diphosgene and triphosgene, are now more commonly used.

Experimental Protocol: Synthesis using Triphosgene

This protocol is a general procedure for the synthesis of NCAs and can be adapted for 4-(sec-Butyl)oxazolidine-2,5-dione from L-isoleucine.[5]

Materials:

-

L-Isoleucine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Activated charcoal (optional, as a catalyst for triphosgene decomposition)

-

Heptane or Hexane (for precipitation)

-

Nitrogen gas atmosphere

Procedure:

-

A reaction flask is charged with L-isoleucine and anhydrous THF under a nitrogen atmosphere.

-

A solution of triphosgene in anhydrous THF is added dropwise to the suspension of L-isoleucine. The molar ratio of amino acid to triphosgene is typically around 1:0.34 to 1:0.6.[5]

-

The reaction mixture is heated to a temperature between 25-70 °C and stirred until the solution becomes clear, indicating the completion of the reaction.[5] The reaction time can vary from 2 to 6 hours.[5]

-

The solvent is removed under reduced pressure.

-

The crude product is redissolved in a minimal amount of anhydrous THF and precipitated by the addition of heptane or hexane.

-

The resulting solid is collected by filtration, washed with the precipitating solvent, and dried under vacuum to yield the pure 4-(sec-Butyl)oxazolidine-2,5-dione.

Chemical Reactivity

The reactivity of 4-(sec-Butyl)oxazolidine-2,5-dione is dominated by the strained five-membered ring containing two electrophilic carbonyl carbons. This makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

Hydrolysis

In the presence of water, 4-(sec-Butyl)oxazolidine-2,5-dione readily undergoes hydrolysis to regenerate the parent amino acid, L-isoleucine, with the release of carbon dioxide.[1] This reaction is a significant consideration for the storage and handling of the compound, which must be kept under anhydrous conditions.

Ring-Opening Polymerization (ROP)

The most significant reaction of 4-(sec-Butyl)oxazolidine-2,5-dione is its ring-opening polymerization to form poly(L-isoleucine). This polymerization can be initiated by various nucleophiles, including primary amines, and proceeds with the loss of carbon dioxide for each monomer unit added. The mechanism of ROP can be complex and is influenced by the choice of initiator and reaction conditions.

Amine-Initiated Ring-Opening Polymerization Workflow:

Spectroscopic Data

Expected FT-IR Spectral Features: The FT-IR spectrum of an NCA is characterized by two strong carbonyl stretching bands in the anhydride region. For L-Lys(Z)-NCA, these bands appear at approximately 1857 cm⁻¹ and 1772 cm⁻¹ (symmetric and antisymmetric C=O stretching).[6] A similar pattern would be expected for 4-(sec-Butyl)oxazolidine-2,5-dione.

Expected ¹H and ¹³C NMR Spectral Features: The ¹H and ¹³C NMR spectra would show signals corresponding to the sec-butyl group and the methine proton at the 4-position of the oxazolidine-2,5-dione ring. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent carbonyl and oxygen atoms. For comparison, a general procedure for NCA synthesis mentions monitoring the reaction completion by ¹H NMR analysis of a vacuum-dried aliquot.[4]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-(sec-Butyl)oxazolidine-2,5-dione is not widely available. However, based on the general properties of N-carboxyanhydrides and the safety data for the parent amino acid, L-isoleucine, the following precautions should be taken:

-

Moisture Sensitivity: The compound is highly sensitive to moisture and should be handled and stored under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[1][2]

-

Reactivity: As an activated carboxylic acid derivative, it can react with nucleophiles.

-

Toxicity: The toxicological properties have not been thoroughly investigated. For the parent compound, L-isoleucine, it is not classified as a hazardous substance.[7][8][9][10]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

4-(sec-Butyl)oxazolidine-2,5-dione is a key monomer for the synthesis of poly(L-isoleucine) and other isoleucine-containing polypeptides. Its chemical properties are defined by the reactive N-carboxyanhydride ring, which allows for controlled polymerization. While specific experimental data for this compound is limited, its behavior can be largely predicted from the well-established chemistry of N-carboxyanhydrides. Careful handling under anhydrous conditions is essential to prevent premature hydrolysis. This technical guide provides a foundational understanding of the chemical properties of 4-(sec-Butyl)oxazolidine-2,5-dione for researchers and professionals working in the fields of polymer chemistry and biomaterials development.

References

- 1. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. karvelasavee.gr [karvelasavee.gr]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com:443 [carlroth.com:443]

In-depth Technical Guide: Physical Properties of 4-(sec-Butyl)oxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-(sec-Butyl)oxazolidine-2,5-dione, a key monomer in the synthesis of advanced polypeptide-based biomaterials. Also known as L-Isoleucine N-carboxyanhydride (L-Ile-NCA), this compound is a derivative of the essential amino acid L-isoleucine. Understanding its physical characteristics is crucial for its handling, purification, and polymerization in various research and development applications, including drug delivery systems and tissue engineering scaffolds.

Core Physical Properties

While specific experimental data for 4-(sec-Butyl)oxazolidine-2,5-dione is not extensively documented in publicly available literature, its properties can be inferred from data on closely related aliphatic amino acid N-carboxyanhydrides (NCAs) and its parent amino acid, L-isoleucine. NCAs are typically white, crystalline solids that are sensitive to moisture.[1]

Table 1: Computed and General Physical Properties of 4-(sec-Butyl)oxazolidine-2,5-dione

| Property | Value/Description | Source |

| Molecular Formula | C₇H₁₁NO₃ | - |

| Molecular Weight | 157.17 g/mol | [Computed by PubChem] |

| Appearance | White, crystalline, moisture-reactive solid | [1] |

| XLogP3 | 1.3 | [Computed by PubChem] |

Table 2: Experimental Physical Properties of a Structurally Similar Compound (L-Leucine N-carboxyanhydride)

| Property | Value |

| Melting Point | 76.5-78 °C |

| Density | 1.125 g/cm³ |

Note: L-Leucine N-carboxyanhydride is an isomer of 4-(sec-Butyl)oxazolidine-2,5-dione. This data is provided as a close approximation.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of organic compounds are well-established. Below are methodologies relevant to the characterization of 4-(sec-Butyl)oxazolidine-2,5-dione.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of 4-(sec-Butyl)oxazolidine-2,5-dione in various solvents is essential for its purification by crystallization and for setting up polymerization reactions.

Methodology (Qualitative):

-

To a test tube containing a small, pre-weighed amount of the solid (e.g., 10 mg), a specific volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously at a constant temperature.

-

Visual observation determines if the solid dissolves completely, partially, or not at all. This can be repeated with different solvents to establish a solubility profile.

Methodology (Quantitative):

-

A saturated solution of the compound is prepared in a specific solvent at a controlled temperature.

-

The solution is allowed to reach equilibrium, ensuring excess solid is present.

-

A known volume of the supernatant is carefully removed and the solvent is evaporated.

-

The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL or mg/mL).

Based on purification procedures for similar NCAs, 4-(sec-Butyl)oxazolidine-2,5-dione is expected to be soluble in solvents like tetrahydrofuran (THF) and dichloromethane (DCM), and less soluble in non-polar solvents such as heptane and ether, which are often used as anti-solvents for precipitation.[2]

Synthesis and Polymerization Workflow

4-(sec-Butyl)oxazolidine-2,5-dione is synthesized from the amino acid L-isoleucine, typically through a phosgenation reaction. The resulting NCA is then used in ring-opening polymerization to form poly(L-isoleucine), a polypeptide with applications in biomaterials.

The diagram above illustrates the general workflow for the synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione from L-isoleucine and its subsequent ring-opening polymerization to yield poly(L-isoleucine). This process is fundamental to the creation of various polypeptide-based materials.

References

An In-Depth Technical Guide to (S)-4-sec-Butyloxazolidine-2,5-dione (CAS 45895-88-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-4-sec-Butyloxazolidine-2,5-dione (CAS number 45895-88-3), along with information on its suppliers. This compound belongs to the class of N-carboxyanhydrides (NCAs), which are important precursors in the synthesis of polypeptides and other biomaterials.

Chemical and Physical Properties

(S)-4-sec-Butyloxazolidine-2,5-dione, also known by its IUPAC name (4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dione, is the N-carboxyanhydride derived from the amino acid L-isoleucine. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 45895-88-3 | N/A |

| IUPAC Name | (4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dione | N/A |

| Molecular Formula | C₇H₁₁NO₃ | N/A |

| Molecular Weight | 157.17 g/mol | N/A |

| Canonical SMILES | CCC(C)[C@H]1C(=O)OC(=O)N1 | N/A |

| InChI Key | WAACGCAWLJFFQX-AKGZTFGVSA-N | N/A |

Synthesis

The synthesis of (S)-4-sec-Butyloxazolidine-2,5-dione, as an N-carboxyanhydride, typically follows the general method for NCA synthesis. This process involves the reaction of the corresponding amino acid, L-isoleucine, with phosgene or a phosgene equivalent. The reaction results in the formation of the five-membered heterocyclic ring structure characteristic of NCAs.

Below is a conceptual workflow for the synthesis of N-carboxyanhydrides.

Reactivity and Applications

N-carboxyanhydrides are primarily utilized in the ring-opening polymerization to form polypeptides. This reactivity is driven by the high electrophilicity of the carbonyl groups and the strain of the anhydride ring. The polymerization can be initiated by various nucleophiles, including primary amines, leading to the formation of a polypeptide chain with the release of carbon dioxide.

Due to the chiral center derived from L-isoleucine, (S)-4-sec-Butyloxazolidine-2,5-dione can be used to introduce isoleucine residues into a growing polypeptide chain with stereochemical control. This is of significant interest in the synthesis of peptides and proteins with specific biological functions.

At present, there is a lack of specific information in the scientific literature regarding the distinct biological activities or signaling pathway modulation by (S)-4-sec-Butyloxazolidine-2,5-dione as a standalone molecule. Its primary role is as a monomer for the synthesis of larger, potentially bioactive, polypeptides.

Safety and Handling

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. NCAs are sensitive to moisture and can hydrolyze back to the parent amino acid.

-

Hazards: While specific toxicity data is unavailable, it should be treated as a potentially hazardous chemical.

Suppliers

(S)-4-sec-Butyloxazolidine-2,5-dione is available from a number of chemical suppliers that specialize in research chemicals and building blocks for synthesis. A list of potential suppliers is provided below. It is recommended to contact the suppliers directly for current availability, pricing, and purity information.

| Supplier |

| Santa Cruz Biotechnology, Inc. |

| BLDpharm |

| Chem-Impex International, Inc. |

| A2B Chem |

| Angene |

| BOC Sciences |

| NBInno |

| Smolecule |

| Glentham Life Sciences |

| Key Organics |

| Fluorochem |

This list is not exhaustive and represents a snapshot of potential suppliers. Availability may vary.

An In-Depth Technical Guide to the Formation of 4-(sec-Butyl)oxazolidine-2,5-dione

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from the amino acid L-isoleucine. NCAs, also known as Leuchs' anhydrides, are critical monomers for the ring-opening polymerization (ROP) synthesis of polypeptides, which have broad applications in biomaterials and drug delivery. This guide details the primary formation mechanism, experimental protocols, and key reaction parameters.

Core Mechanism of Formation: The Fuchs-Farthing Method

The most prevalent and industrially significant method for synthesizing 4-(sec-Butyl)oxazolidine-2,5-dione is the direct phosgenation of L-isoleucine.[1][2] This reaction, often referred to as the Fuchs-Farthing method, involves treating the unprotected amino acid with a phosgene source, such as gaseous phosgene (COCl₂), diphosgene, or its solid, safer-to-handle equivalent, triphosgene (bis(trichloromethyl) carbonate).[1][3]

The reaction proceeds via a two-step mechanism within a single pot:

-

N-Chloroformylation: The amino group of L-isoleucine performs a nucleophilic attack on a carbonyl carbon of the phosgene source. This results in the formation of an unstable N-chloroformyl amino acid intermediate and the release of hydrogen chloride (HCl).

-

Intramolecular Cyclization: The carboxyl group of the intermediate then acts as a nucleophile, attacking the chloroformyl carbon. This intramolecular condensation reaction closes the five-membered ring and eliminates a second molecule of HCl, yielding the final 4-(sec-Butyl)oxazolidine-2,5-dione product.

The overall reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane (DCM), to prevent hydrolysis of the highly moisture-sensitive NCA product.[2][4]

Quantitative Data Summary

The synthesis of NCAs can be optimized by adjusting various parameters. While traditional protocols often require heating, recent studies demonstrate that the reaction can proceed efficiently at ambient temperatures, driven by the slight exotherm from reagent mixing.[3][4] This modification simplifies large-scale production and can improve yields for thermally sensitive substrates.[4]

| Parameter | Condition 1: Traditional | Condition 2: Ambient | Notes | Reference |

| Starting Material | L-Isoleucine | L-Isoleucine | Amino acid must be thoroughly dried. | [3] |

| Phosgene Source | Triphosgene | Triphosgene | Triphosgene is a safer, solid alternative to phosgene gas. | [1] |

| Solvent | Anhydrous Ethyl Acetate or THF | Anhydrous THF or DCM | Solvent must be free of moisture. | [1][4] |

| Temperature | 70-80 °C | Ambient (driven by exotherm) | Ambient temperature can reduce side reactions. | [1][4] |

| Reaction Time | 1-6 hours | < 24 hours | Completion monitored by clarification of the suspension. | [1][4] |

| Typical Yield | 40-80% | 70-95% | Yields are highly dependent on purification efficiency. | [4][5] |

| Purification | Recrystallization (e.g., EtOAc/Hexane) | Filtration + Precipitation (e.g., THF/Heptane) | Filtration through Celite is effective for removing HCl salts. | [4] |

Detailed Experimental Protocols

The following protocols are generalized from established methods for the synthesis of various amino acid NCAs and are directly applicable to the formation of 4-(sec-Butyl)oxazolidine-2,5-dione.

Protocol 1: Ambient Temperature Synthesis (Gram Scale)

This method is adapted from procedures developed for large-scale, simplified NCA preparation.[3][4]

-

Preparation: A two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and condenser (connected to a scrubber for HCl gas) is charged with L-isoleucine (1 eq.). The amino acid is dried under high vacuum for >24 hours to remove residual moisture.

-

Reaction Setup: Anhydrous tetrahydrofuran (THF) is added to the flask to create a suspension (approx. 10-15 mL per gram of amino acid).

-

Reagent Addition: Triphosgene (approx. 0.4 eq.) is added to the suspension in one portion. The mixture is stirred vigorously under a nitrogen atmosphere. The reaction is driven by the slight exotherm generated upon mixing.

-

Reaction Monitoring: The reaction progress is monitored visually. The initial thick suspension of the amino acid gradually becomes a clear or near-clear solution as the NCA forms and the amino acid hydrochloride salt precipitates. This typically takes less than 24 hours.

-

Work-up and Purification:

-

The reaction mixture is filtered through a pad of diatomaceous earth (Celite) to remove any unreacted amino acid and its HCl salt. The filter cake is rinsed with additional anhydrous THF.[4]

-

The clear filtrate is concentrated under reduced pressure using a rotary evaporator, ensuring the bath temperature remains below 30 °C to prevent thermal decomposition or polymerization.

-

The resulting crude product is dissolved in a minimal amount of anhydrous THF.

-

The pure NCA is precipitated by adding an anti-solvent, typically anhydrous heptane or hexane (6-8 times the volume of THF), and cooling the mixture.

-

-

Isolation and Storage: The crystalline product is collected by filtration under a nitrogen atmosphere, washed with heptane/hexane, and dried under high vacuum. The final 4-(sec-Butyl)oxazolidine-2,5-dione should be stored at -20°C under an inert atmosphere due to its moisture sensitivity.

Key Considerations and Side Reactions

-

Moisture Sensitivity: All reagents, solvents, and glassware must be scrupulously dry. NCAs are highly susceptible to hydrolysis, which reverts them to the parent amino acid, and can also initiate undesired polymerization.[2]

-

Contaminants: The primary impurities are unreacted amino acid HCl salts and chloride ions, which can act as initiators for premature polymerization.[4] Efficient filtration is crucial for their removal.

-

Alternative Reagents: While triphosgene is common, other phosgene-free methods are being developed, such as using the T3P reagent with Boc-protected amino acids, to enhance safety and reduce toxic byproducts.[6] Another innovative approach involves the photo-on-demand generation of phosgene from chloroform.[5]

By adhering to these rigorous protocols, researchers and drug development professionals can reliably synthesize high-purity 4-(sec-Butyl)oxazolidine-2,5-dione for the controlled production of advanced polypeptide-based materials.

References

- 1. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chiral Properties of Oxazolidinone Derivatives

Introduction

Oxazolidinones are a critical class of five-membered heterocyclic compounds that hold a prominent position in both asymmetric synthesis and medicinal chemistry.[1][2] Their utility stems from a rigid scaffold that can be readily functionalized and, most importantly, can bear stereogenic centers that profoundly influence their chemical and biological properties. This technical guide provides an in-depth exploration of the chiral characteristics of oxazolidinone derivatives, focusing on their application as chiral auxiliaries in asymmetric synthesis and as the core pharmacophore in a vital class of antibiotics.[3] We will delve into the stereoselective synthesis of these compounds, the mechanisms of stereocontrol they enable, and the structure-activity relationships governed by their chirality.

Oxazolidinone Derivatives as Chiral Auxiliaries

The most celebrated application of chiral oxazolidinones in asymmetric synthesis is their use as "Evans' auxiliaries."[4] Developed by David A. Evans, these auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction with high predictability and efficiency.[5] They are particularly effective in controlling the stereochemistry of enolate reactions, such as aldol additions and alkylations.[6][7]

Mechanism of Stereocontrol: The Asymmetric Aldol Reaction

The stereoselectivity of the Evans' aldol reaction is rationalized by the Zimmerman-Traxler model.[8] The N-acyloxazolidinone is converted to a Z-enolate, typically using a boron triflate and a tertiary amine.[5] This Z-enolate chelates to the boron atom and reacts with an aldehyde through a highly organized, chair-like six-membered transition state. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl from valine or benzyl from phenylalanine) sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters in the aldol adduct, reliably leading to the syn product.[5][9]

References

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Oxazolidinone - Wikipedia [en.wikipedia.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. Evans aldol ppt | PPTX [slideshare.net]

Technical Guide: Spectroscopic and Synthetic Aspects of 4-(sec-Butyl)oxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(sec-Butyl)oxazolidine-2,5-dione, also known as L-isoleucine N-carboxyanhydride (NCA), is a heterocyclic organic compound derived from the essential amino acid L-isoleucine. As a protected and activated form of isoleucine, it serves as a crucial building block in the synthesis of polypeptides and other complex molecules of pharmaceutical interest. Its application in ring-opening polymerization (ROP) allows for the controlled synthesis of poly(isoleucine) and various copolymers with specific architectures and functionalities. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectral data of 4-(sec-butyl)oxazolidine-2,5-dione, a detailed experimental protocol for its synthesis and characterization, and a visualization of the synthetic pathway.

NMR Spectral Data

The structural elucidation and purity assessment of 4-(sec-butyl)oxazolidine-2,5-dione are critically dependent on NMR spectroscopy. While a definitive, universally cited spectrum is not publicly available in spectral databases, the characteristic shifts can be predicted based on the known values for similar N-carboxyanhydrides and the structure of the sec-butyl group. The quantitative data presented below is a representative compilation based on typical values reported in the literature for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for 4-(sec-Butyl)oxazolidine-2,5-dione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-7.5 | br s | 1H | NH |

| ~4.2-4.4 | d | 1H | α-CH |

| ~1.9-2.1 | m | 1H | β-CH |

| ~1.2-1.5 | m | 2H | γ-CH ₂ |

| ~0.9-1.0 | d | 3H | δ-CH ₃ |

| ~0.8-0.9 | t | 3H | γ'-CH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 4-(sec-Butyl)oxazolidine-2,5-dione

| Chemical Shift (δ) ppm | Assignment |

| ~168-172 | C =O (ester) |

| ~150-154 | C =O (amide) |

| ~58-62 | α-C H |

| ~35-39 | β-C H |

| ~24-28 | γ-C H₂ |

| ~14-17 | δ-C H₃ |

| ~10-13 | γ'-C H₃ |

Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.

Experimental Protocols

The synthesis of 4-(sec-butyl)oxazolidine-2,5-dione from L-isoleucine is a well-established procedure in peptide chemistry. The most common method involves the use of phosgene or a phosgene equivalent to induce cyclization of the amino acid.

Synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione

Materials:

-

L-Isoleucine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen gas

-

Standard glassware for air-sensitive reactions

Procedure:

-

L-isoleucine is suspended in anhydrous THF under a nitrogen atmosphere in a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Triphosgene (0.33 equivalents relative to the amino acid) is dissolved in anhydrous THF and added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux (approximately 66 °C) and stirred vigorously. The progress of the reaction can be monitored by the dissolution of the solid L-isoleucine and the evolution of HCl gas.

-

After complete dissolution and a further 1-2 hours of reflux, the reaction is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield a crude solid or oil.

-

The crude product is recrystallized from a mixture of anhydrous THF and hexane to afford pure 4-(sec-butyl)oxazolidine-2,5-dione as a white crystalline solid.

NMR Sample Preparation and Data Acquisition

Materials:

-

Synthesized 4-(sec-butyl)oxazolidine-2,5-dione

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

Procedure:

-

Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

The tube is capped and shaken gently to ensure complete dissolution.

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of 4-(sec-butyl)oxazolidine-2,5-dione.

Caption: Synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione.

Mass Spectrometry of 4-(sec-Butyl)oxazolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 4-(sec-Butyl)oxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from the amino acid L-isoleucine. This document outlines the expected fragmentation patterns under electron ionization (EI), offers a detailed experimental protocol for its analysis, and presents the anticipated mass spectral data in a clear, tabular format. The information herein is crucial for the characterization of this compound in various research and development settings, including polypeptide synthesis and drug discovery.

Introduction to the Mass Spectrometry of N-Carboxyanhydrides

N-carboxyanhydrides are important reactive intermediates, primarily utilized in the ring-opening polymerization to produce polypeptides. The characterization of these compounds is essential to ensure their purity and structural integrity prior to polymerization. Electron ionization mass spectrometry (EI-MS) is a powerful analytical technique for the structural elucidation of organic molecules. In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a molecular fingerprint.

The fragmentation of 4-(sec-Butyl)oxazolidine-2,5-dione is expected to be influenced by the key structural features of the molecule: the oxazolidine-2,5-dione ring and the sec-butyl side chain. The analysis of its mass spectrum allows for the confirmation of its molecular weight and the deduction of its structural components.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for the analysis of 4-(sec-Butyl)oxazolidine-2,5-dione using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole analyzer.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of 4-(sec-Butyl)oxazolidine-2,5-dione in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

Process the data using the instrument's software to obtain the mass spectrum of the analyte peak.

-

Identify the molecular ion and major fragment ions.

Predicted Mass Spectral Data

The following table summarizes the predicted key ions, their mass-to-charge ratios (m/z), and their plausible relative intensities for the electron ionization mass spectrum of 4-(sec-Butyl)oxazolidine-2,5-dione (Molecular Weight: 157.17 g/mol ).

| m/z | Proposed Fragment Ion | Structure of Ion | Relative Intensity (Predicted) |

| 157 | [M]⁺˙ (Molecular Ion) | [C₇H₁₁NO₃]⁺˙ | Low |

| 113 | [M - CO₂]⁺˙ | [C₆H₁₁NO]⁺˙ | Moderate |

| 100 | [M - C₂H₅ - CO]⁺ | [C₄H₆NO]⁺ | Moderate to High |

| 86 | [M - C₄H₉O]⁺ | [C₃H₂NO]⁺ | Moderate |

| 72 | [M - CO₂ - C₃H₅]⁺ | [C₄H₆N]⁺ | Moderate |

| 57 | [C₄H₉]⁺ | sec-Butyl cation | High |

| 44 | [CO₂]⁺˙ | Carbon dioxide radical cation | Moderate |

| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |

| 29 | [C₂H₅]⁺ | Ethyl cation | High |

Fragmentation Pathway

The fragmentation of 4-(sec-Butyl)oxazolidine-2,5-dione in an EI-MS is initiated by the removal of an electron to form the molecular ion ([M]⁺˙) at m/z 157. Due to its inherent instability, the molecular ion undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation pathways are expected to involve the loss of neutral molecules from the oxazolidine-2,5-dione ring and cleavage of the sec-butyl side chain.

Key Fragmentation Steps:

-

Loss of Carbon Dioxide: A characteristic fragmentation of N-carboxyanhydrides is the facile loss of a molecule of carbon dioxide (CO₂) from the molecular ion, resulting in an ion at m/z 113.

-

Cleavage of the sec-Butyl Group: The sec-butyl side chain is prone to fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the ring) can lead to the loss of an ethyl radical (•C₂H₅) followed by the loss of carbon monoxide (CO), generating an ion at m/z 100. The formation of the stable sec-butyl cation ([C₄H₉]⁺) at m/z 57 is also a highly favorable process and is expected to be a prominent peak.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the ion at m/z 113 can lose a propyl radical to form an ion at m/z 72. The sec-butyl cation can lose an ethylene molecule to form an ethyl cation at m/z 29 or a methyl radical to form a propyl cation at m/z 43, which can rearrange to the more stable allyl cation at m/z 41.

The following diagram illustrates the proposed major fragmentation pathways.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of 4-(sec-Butyl)oxazolidine-2,5-dione is depicted in the following diagram. This workflow ensures a systematic approach from sample preparation to data interpretation.

Stability and Degradation of Oxazolidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of oxazolidine compounds, a critical aspect in the development of pharmaceuticals containing this heterocyclic moiety. The oxazolidine ring, while valuable in medicinal chemistry, is susceptible to various degradation pathways that can impact the efficacy, safety, and shelf-life of drug products. This document outlines the primary degradation mechanisms, factors influencing stability, and detailed experimental protocols for conducting robust stability and forced degradation studies.

Core Degradation Pathways and Stability-Influencing Factors

The stability of the oxazolidine ring is predominantly influenced by its susceptibility to hydrolysis, which leads to ring cleavage. However, other degradation pathways, such as oxidation, can also occur, particularly in more complex oxazolidine-containing molecules like oxazolidinone antibiotics.

Hydrolysis: The most common degradation pathway for oxazolidines is hydrolysis, which involves the cleavage of the C-O bond of the heterocyclic ring. This reaction is essentially the reverse of their synthesis from β-amino alcohols and carbonyl compounds.[1][2] The rate of hydrolysis is significantly influenced by pH, with accelerated degradation often observed in both acidic and alkaline conditions.[3][4] Most oxazolidines exhibit maximum hydrolysis rates at a pH greater than 7-7.5.[5] The stability is also dependent on the nature of the substituents on the oxazolidine ring. Electron-withdrawing groups can increase the rate of hydrolysis, while sterically bulky substituents may hinder it.[5][6]

Oxidation: Oxidative degradation is another important pathway, especially for oxazolidinone derivatives. For instance, the antibiotic linezolid is known to degrade under oxidative stress, leading to the formation of metabolites such as morpholine ring-oxidized products.[7][8] The presence of metal ions can also catalyze oxidative degradation.[9]

Other Factors: Temperature and light can also influence the degradation of oxazolidine compounds. Thermal stress can accelerate hydrolytic and oxidative processes.[3] While some oxazolidine compounds are relatively stable to photolytic degradation, it is still a critical parameter to evaluate during forced degradation studies.[3][8]

Quantitative Degradation Data

The following tables summarize quantitative data from stability and degradation studies of various oxazolidine-containing compounds.

Table 1: Hydrolysis Half-lives of Ephedrine-derived Oxazolidines at pH 7.4 and 37°C[5]

| Carbonyl Component | Half-life |

| Formaldehyde | 5 seconds |

| Propionaldehyde | 18 seconds |

| Benzaldehyde | 5 minutes |

| Salicylaldehyde | 5 seconds |

| Pivalaldehyde | 30 minutes |

| Acetone | 4 minutes |

| Cyclohexanone | 6 minutes |

Table 2: Summary of Forced Degradation Studies of Linezolid[3][7][8]

| Stress Condition | Reagent/Condition | Observation | Degradation Products Identified |

| Acidic Hydrolysis | 0.1 M HCl, heat | Significant degradation | (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, (R)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide |

| Alkaline Hydrolysis | 0.1 M NaOH, heat | Complete degradation | (S)-1-amino-3-((3-fluoro-4-morpholinophenyl)amino)propan-2-ol, (R)-N-(3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide |

| Oxidative | 3-30% H₂O₂, heat | Significant degradation | (S)-4-(4-(5-(acetamidomethyl)-2-oxo-oxazolidin-3-yl)-2-fluorophenyl)morpholine 4-oxide |

| Thermal | Heat (e.g., 60-80°C) | Generally stable | Minor degradation observed in some studies |

| Photolytic | UV/Vis light | Generally stable | Minor degradation observed in some studies |

Table 3: Summary of Forced Degradation Studies of Rivaroxaban[10][11][12]

| Stress Condition | Reagent/Condition | % Degradation (Time) | Degradation Products Identified |

| Acidic Hydrolysis | 0.01 N HCl - 6 N HCl, heat | 28% (72 hours) | Multiple degradation products, including impurities A, C, D, E, F, G, H |

| Alkaline Hydrolysis | 0.1 M NaOH, heat | 35% (72 hours) | Multiple degradation products |

| Oxidative | 3-30% H₂O₂, heat | Significant degradation | Multiple degradation products |

| Thermal | Heat (e.g., 60-80°C) | Relatively stable | Minor degradation |

| Photolytic | UV/Vis light | Relatively stable | Minor degradation |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible stability data. The following protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and common practices reported in the literature.[1][13][14]

Forced Degradation (Stress Testing) Protocols

Objective: To identify the likely degradation products and establish the intrinsic stability of the drug substance and the stability-indicating nature of the analytical methods. A target degradation of 5-20% is generally considered optimal.[1]

1. Acidic Hydrolysis

-

Reagents: 0.1 M to 1 M Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve the oxazolidine compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with the acidic solution to a final concentration of approximately 1 mg/mL.

-

Incubate the solution at a controlled temperature (e.g., 60°C, 80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of a suitable base (e.g., NaOH), and dilute with the mobile phase to the target concentration for analysis.

-

Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC, LC-MS).

-

2. Alkaline Hydrolysis

-

Reagents: 0.1 M to 1 M Sodium Hydroxide (NaOH).

-

Procedure:

-

Follow the same procedure as for acidic hydrolysis, but use an alkaline solution instead of an acidic one.

-

Neutralize the withdrawn aliquots with an equivalent amount of a suitable acid (e.g., HCl) before analysis.

-

3. Oxidative Degradation

-

Reagents: 3% to 30% Hydrogen Peroxide (H₂O₂).

-

Procedure:

-

Dissolve the oxazolidine compound in a suitable solvent and dilute with the H₂O₂ solution to a final concentration of approximately 1 mg/mL.

-

Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

-

4. Thermal Degradation (Dry Heat)

-

Procedure:

-

Place a known amount of the solid drug substance in a controlled temperature oven (e.g., 60°C, 80°C, 105°C) for a specified period (e.g., 1, 3, 7 days).

-

At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.

-

5. Photolytic Degradation

-

Apparatus: A photostability chamber equipped with a light source that provides a combination of cool white fluorescent and near-ultraviolet lamps, conforming to ICH Q1B guidelines.

-

Procedure:

-

Expose the solid drug substance or a solution of the compound to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., with aluminum foil) and stored under the same temperature and humidity conditions.

-

At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Oxazolidine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure identification of the main degradation products of line...: Ingenta Connect [ingentaconnect.com]

- 5. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. ecv.de [ecv.de]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-carboxyanhydrides (NCAs) in Polymer Chemistry

This guide provides a comprehensive overview of α-amino acid N-carboxyanhydride (NCA) chemistry, from monomer synthesis to controlled polymerization and applications in advanced drug delivery systems. The ring-opening polymerization (ROP) of NCAs is the most efficient method for producing synthetic polypeptides, which are valued for their biocompatibility and biodegradability.[1][2][3]

Core Concepts: Synthesis of NCA Monomers

The synthesis of high-purity NCA monomers is critical for achieving controlled polymerization and well-defined polypeptides.[4] Historically, two primary methods have been established: the Leuchs method and the Fuchs-Farthing method.[5] The Fuchs-Farthing method, which involves the reaction of an amino acid with phosgene or a phosgene equivalent like triphosgene, is widely used.[4][5]

Logical Workflow for NCA Monomer Synthesis

Caption: General workflow for NCA synthesis and purification.

Experimental Protocol: Synthesis of γ-Benzyl-L-Glutamate NCA (BLG-NCA)

This protocol is adapted from procedures utilizing triphosgene, a safer alternative to phosgene gas.[6]

Materials:

-

γ-Benzyl-L-glutamate (BLG)

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate

-

Anhydrous Hexane

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: Suspend γ-benzyl-L-glutamate in anhydrous THF in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Add triphosgene (approximately 0.4 equivalents relative to the amino acid) to the suspension.

-

Reaction: Heat the mixture to 40-50°C and stir until the solution becomes clear. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification:

-

Dissolve the crude product in a minimal amount of warm, anhydrous THF or ethyl acetate.

-

Filter the solution to remove any insoluble impurities.

-

Add anhydrous hexane to the filtrate until turbidity is observed, then cool to induce crystallization.

-

Collect the resulting crystals by filtration and wash with anhydrous hexane.

-

-

Drying: Dry the purified NCA crystals under high vacuum to remove all residual solvents. Store the final product in a glovebox or desiccator to prevent moisture exposure.[7]

Mechanisms of Ring-Opening Polymerization (ROP)

The ROP of NCAs can proceed through several mechanisms, but two are predominant: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[1][8] The choice of initiator dictates the polymerization pathway.

Normal Amine Mechanism (NAM)

Initiated by nucleophiles such as primary amines, the NAM is a chain-growth process where the initiator becomes covalently bonded to the polymer chain.[9][10] This mechanism offers good control over molecular weight and leads to polymers with narrow molecular weight distributions, characteristic of a living polymerization.[9][11]

Caption: The stepwise process of the Normal Amine Mechanism.

Activated Monomer Mechanism (AMM)

The AMM is initiated by strong, non-nucleophilic bases like tertiary amines or alkoxides.[5][12] The base deprotonates the NCA monomer at the N3 position, creating a highly nucleophilic NCA-anion.[1][10] This "activated monomer" then initiates polymerization. This mechanism often leads to very high molecular weight polymers but offers less control over the final polymer architecture compared to NAM.[5]

Caption: The Activated Monomer Mechanism initiated by a strong base.

Experimental Protocols for NCA Polymerization

Achieving well-defined polypeptides requires stringent control over experimental conditions, particularly the exclusion of moisture, which can act as an unwanted initiator.[1][13]

Protocol: Primary Amine-Initiated ROP of BLG-NCA

This protocol describes a typical polymerization conducted under an inert atmosphere to achieve controlled molecular weight and a low polydispersity index (PDI).

Materials & Equipment:

-

Purified γ-benzyl-L-glutamate NCA (BLG-NCA)

-

n-Hexylamine (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl Ether or Hexane (for precipitation)

-

Glovebox or Schlenk line for inert atmosphere operations

-

Stir plate and magnetic stir bars

-

Syringes and needles

Procedure:

-

Preparation: All glassware must be rigorously dried. All reagents and solvents must be anhydrous. Perform all steps inside a nitrogen-filled glovebox.

-

Monomer Dissolution: Dissolve a calculated amount of BLG-NCA in anhydrous DMF to achieve the desired monomer concentration (e.g., 0.1 M).

-

Initiator Stock Solution: Prepare a stock solution of n-hexylamine in anhydrous DMF. The concentration will depend on the target monomer-to-initiator ratio ([M]/[I]), which determines the final degree of polymerization.

-

Initiation: Vigorously stir the BLG-NCA solution. Using a syringe, rapidly inject the required volume of the n-hexylamine stock solution to start the polymerization.

-

Polymerization: Allow the reaction to proceed at room temperature. The polymerization time can range from hours to days, depending on the monomer, initiator, and concentration.[14] The reaction progress can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).[15]

-

Termination & Precipitation: Once the desired conversion is reached, remove the reaction mixture from the glovebox and precipitate the polymer by adding it to a large excess of a non-solvent like diethyl ether or hexane.

-

Purification: Collect the precipitated polypeptide by filtration or centrifugation. Wash the polymer several times with the non-solvent to remove any unreacted monomer and residual DMF.

-

Drying: Dry the purified polypeptide under high vacuum until a constant weight is achieved.

-

Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (PDI or Đ) using Gel Permeation Chromatography (GPC).

Quantitative Data on NCA Polymerization

The control over NCA polymerization is demonstrated by the ability to target specific molecular weights with low polydispersity. The tables below summarize representative data from the literature.

Table 1: Effect of Monomer/Initiator Ratio on Polymer Properties

Monomer: γ-benzyl-L-glutamate NCA (BLG-NCA), Initiator: n-Hexylamine, Solvent: Dichloromethane (DCM)

| Entry | [M]₀/[I]₀ (Target DP) | Polymerization Time (95% conversion) | Mₙ (kDa, GPC) | PDI (Đ) | Reference |

| 1 | 50 | ~3.5 h | 11.2 | 1.15 | [14] |

| 2 | 100 | ~7 h | 21.9 | 1.18 | |

| 3 | 200 | ~12 h | 42.5 | 1.25 | [14] |

| 4 | 400 | >24 h | 78.3 | 1.35 | [14] |

Table 2: Comparison of Different Polymerization Conditions

| Monomer | Initiator/Catalyst | Solvent | Temp (°C) | Mₙ (kDa) | PDI (Đ) | Key Feature | Reference |

| BLG-NCA | n-Hexylamine | DMF | RT | 21.9 | 1.18 | Standard NAM | |

| BLG-NCA | n-Hexylamine / Acetic Acid | DCM | RT | 22.5 | 1.12 | Acid-accelerated ROP | |

| Various NCAs | Transition Metal Complexes | THF | RT | 5-500 | < 1.2 | High control, living polymerization | [1] |

| Nε-TFA-L-lysine NCA | n-Hexylamine | DMF | 0 | - | Low | Reduced side reactions at low temp | [5] |

| Sarcosine-NCA | Allylamine | DMF | RT | - | ~1.1 | Controlled polypeptoid synthesis | [15] |

| BLG-NCA | LiHMDS | THF | RT | ~6.5 | 1.13 | Fast, moisture-insensitive ROP | [13] |

Applications in Drug Development

The unique properties of polypeptides synthesized via NCA-ROP make them ideal candidates for biomedical applications, particularly in drug delivery.[1][16][17][18]

-

Biocompatibility and Biodegradability: Polypeptides break down into natural amino acids, minimizing toxicity.[2][16]

-

Structural Diversity: The ability to form secondary structures like α-helices and β-sheets allows for the creation of well-organized nanostructures such as micelles, vesicles, and hydrogels.[17][19]

-

Controlled Drug Release: These nanostructures can encapsulate therapeutic agents, protecting them from degradation and enabling targeted or stimuli-responsive release (e.g., in response to pH or enzymes).[16][18]

-

Gene Delivery: Cationic polypeptides (e.g., poly-L-lysine) can complex with nucleic acids like siRNA to facilitate their delivery into cells.[16]

-

Tissue Engineering: Polypeptide hydrogels can mimic the extracellular matrix, providing scaffolds for cell growth and tissue regeneration.[19]

The precise control over polymer architecture afforded by modern NCA polymerization techniques is crucial for engineering these sophisticated drug delivery systems.[16][20]

References

- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 2. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. pure.mpg.de [pure.mpg.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Advances and Biomedical Applications of Polypeptide Hydrogels Derived from α-Amino Acid N-Carboxyanhydride (NCA) Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pmcisochem.fr [pmcisochem.fr]

An In-Depth Technical Guide to the Safety and Handling of 4-(sec-Butyl)oxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(sec-Butyl)oxazolidine-2,5-dione, a heterocyclic organic compound also known as L-isoleucine N-carboxyanhydride (Ile-NCA). Due to its reactivity, particularly its sensitivity to moisture, stringent adherence to safety protocols is essential when handling this compound. This document outlines the known hazards, proper handling and storage procedures, emergency measures, and relevant chemical and physical properties.

Chemical and Physical Properties

4-(sec-Butyl)oxazolidine-2,5-dione is a white, moisture-reactive solid.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| IUPAC Name | (4S)-4-(butan-2-yl)-1,3-oxazolidine-2,5-dione | [2] |

| Synonyms | L-isoleucine N-carboxyanhydride, Ile-NCA, (4S)-4-(sec-Butyl)oxazolidine-2,5-dione | [2] |

| CAS Number | 45895-88-3 | [2] |

| Appearance | White solid | [1] |

| Reactivity | Highly reactive with water and other nucleophiles | [1] |

Hazard Identification and Classification

GHS Hazard Classification (Based on Oxazolidine-2,5-dione):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory for Oxazolidine-2,5-dione.[3]

Safety and Handling

Due to its high reactivity and moisture sensitivity, 4-(sec-Butyl)oxazolidine-2,5-dione requires handling under inert and anhydrous conditions.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

-

Skin and Body Protection: A lab coat should be worn. For larger quantities, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls

-

Fume Hood: All handling of 4-(sec-Butyl)oxazolidine-2,5-dione should be conducted in a well-ventilated fume hood.

-

Inert Atmosphere: A glovebox or Schlenk line is highly recommended to exclude moisture and air.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Inert Gas: The container should be flushed with an inert gas (e.g., argon or nitrogen) before sealing.

-

Incompatibilities: Keep away from water, alcohols, amines, strong acids, and strong bases.

Experimental Protocols and Reactivity

General Handling of Moisture-Sensitive Reagents

The following workflow is recommended for handling 4-(sec-Butyl)oxazolidine-2,5-dione and other moisture-sensitive N-carboxyanhydrides (NCAs).

References

Methodological & Application

Application Notes and Protocols for 4-(sec-Butyl)oxazolidine-2,5-dione in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(sec-Butyl)oxazolidine-2,5-dione, also known as L-Isoleucine N-carboxyanhydride (Ile-NCA), is a reactive derivative of the amino acid L-isoleucine. It serves as a crucial monomer for the ring-opening polymerization (ROP) to synthesize poly(L-isoleucine) and other isoleucine-containing polypeptides. These polymers are of significant interest in biomedical applications, including drug delivery systems, due to their biocompatibility and self-assembly properties. This document provides detailed application notes and experimental protocols for the use of Ile-NCA in peptide synthesis.

Physicochemical Properties of L-Isoleucine

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water, slightly soluble in hot alcohol | [1] |

| Melting Point | 284 °C (decomposes) | [2] |

Synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione (L-Isoleucine NCA)

The most common method for synthesizing NCAs is the Fuchs-Farthing method, which involves the phosgenation of the corresponding amino acid.

Experimental Protocol: Synthesis of L-Isoleucine NCA

Materials:

-

L-Isoleucine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

α-Pinene (HCl scavenger)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-

Dry L-isoleucine under high vacuum for at least 4 hours to remove any residual moisture.

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N2 or Ar), suspend the dried L-isoleucine in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene in anhydrous THF.

-

Slowly add the triphosgene solution to the L-isoleucine suspension dropwise over a period of 1-2 hours. The reaction mixture will gradually become clear.

-

Add α-pinene to the reaction mixture to scavenge the HCl gas produced during the reaction.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the conversion by FT-IR spectroscopy for the appearance of the characteristic NCA anhydride peaks (~1860 and 1790 cm⁻¹).

-

Once the reaction is complete, filter the solution to remove any unreacted amino acid.

-

Concentrate the filtrate under reduced pressure to obtain a crude product.

-

Recrystallize the crude product from a mixture of anhydrous THF and hexane to yield pure L-Isoleucine NCA as a white crystalline solid.

-

Dry the purified NCA under high vacuum and store it under an inert atmosphere at -20 °C.

Ring-Opening Polymerization (ROP) of L-Isoleucine NCA

The ROP of Ile-NCA can be initiated by various nucleophiles, including primary amines, to produce poly(L-isoleucine). The choice of initiator and reaction conditions significantly influences the molecular weight and polydispersity of the resulting polymer.

General Experimental Protocol: Synthesis of Poly(L-Isoleucine)

Materials:

-

L-Isoleucine NCA

-

Initiator (e.g., n-hexylamine)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Dichloromethane)

-

Anhydrous diethyl ether

-

Nitrogen or Argon gas supply

-

Standard Schlenk line and glassware

Procedure:

-